molecular formula C8H11N5O2 B180136 5-Nitro-2-(piperazin-1-YL)pyrimidine CAS No. 153466-03-6

5-Nitro-2-(piperazin-1-YL)pyrimidine

Cat. No.: B180136
CAS No.: 153466-03-6
M. Wt: 209.21 g/mol
InChI Key: XNOCXWZSVVSETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of pharmaceutical agents. The presence of the nitro group and the piperazine ring can impart unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperazine derivative. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperazine under basic conditions. For example, 2-chloropyrimidine can be reacted with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile to yield 2-(piperazin-1-yl)pyrimidine. The nitro group can then be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

    Cyclization: Suitable cyclizing agents and conditions depending on the desired product.

Major Products Formed

    Reduction: 5-Amino-2-(piperazin-1-yl)pyrimidine.

    Substitution: Various N-substituted piperazine derivatives.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

5-Nitro-2-(piperazin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(piperazin-1-yl)pyrimidine depends on its specific application. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(piperazin-1-yl)pyrimidine is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, while the piperazine ring allows for various substitution reactions, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

5-nitro-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c14-13(15)7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOCXWZSVVSETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615465
Record name 5-Nitro-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153466-03-6
Record name 5-Nitro-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.